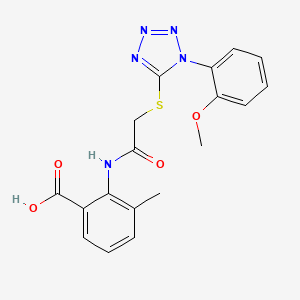

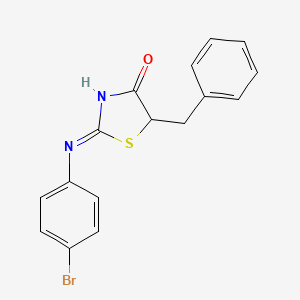

N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PTX-008 and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Cu-Catalyzed N-Arylation

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process exhibits excellent chemoselectivity between aryl iodides and bromides and tolerates a wide range of functional groups, leading to diverse N-arylation products. Such reactions are crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Bhunia, De, & Ma, 2022).

Coupling of Terminal Alkynes with Aryl Halides

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) was discovered as a more effective ligand than previously known ones for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This ligand requires only a small amount of CuCl and DMPPO to complete the coupling at moderate temperatures, facilitating the creation of internal alkynes in a highly diverse manner. Such coupling reactions are foundational in organic synthesis, contributing to the development of various organic compounds with applications in materials science, drug discovery, and more (Chen, Li, Xu, & Ma, 2023).

Ligand Efficiency in Copper-Catalyzed Amination

N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature, showing moderate to excellent yields and high functional group tolerance. This finding is significant for the development of novel amines, which are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, demonstrating the versatility and utility of such ligands in facilitating important synthetic transformations (Wang, Ling, Zhang, Zhang, & Yao, 2015).

Structural and Theoretical Analysis

A study focused on the structural, Hirshfeld surface, and theoretical analysis of two conformational polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide revealed insights into its crystallization and molecular packing. Understanding these structural aspects is crucial for the design and development of new materials and molecules with specific properties and applications, highlighting the importance of detailed molecular characterization in advancing material science and chemistry (Jotani, Zukerman-Schpector, Madureira, Poplaukhin, Arman, Miller, & Tiekink, 2016).

properties

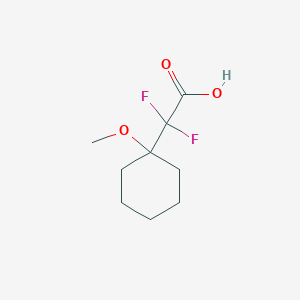

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c1-15-6-8-18(9-7-15)29(27,28)24-11-3-5-17(24)14-23-20(26)19(25)22-13-16-4-2-10-21-12-16/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFHTNBMIIMIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(pyridin-3-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)

![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)

![[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)